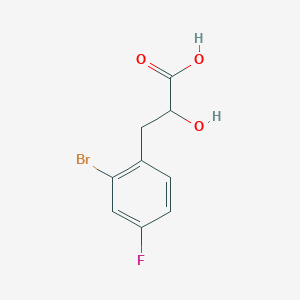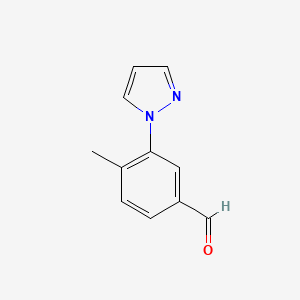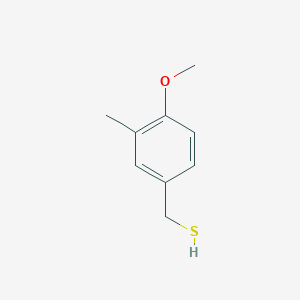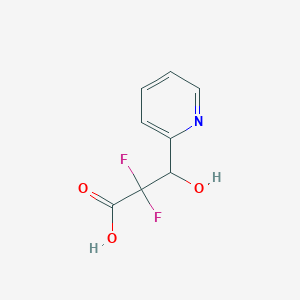
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is a fluorinated organic compound that features a pyridine ring and a propanoic acid moiety. The presence of fluorine atoms in the structure imparts unique chemical and physical properties, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of diazotization reactions with sodium nitrite (NaNO2) in the presence of tetrafluoroboric acid (HBF4) .
Industrial Production Methods
Industrial production methods for this compound are likely to involve large-scale fluorination processes, utilizing efficient and cost-effective fluorinating agents. The choice of reagents and conditions would depend on factors such as yield, purity, and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Scientific Research Applications
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: A simpler fluorinated pyridine derivative with similar reactivity but fewer functional groups.
3-Hydroxy-2-fluoropyridine: Another fluorinated pyridine with a hydroxyl group, used in similar applications.
2,6-Difluoropyridine: A compound with two fluorine atoms on the pyridine ring, offering different reactivity and properties.
Uniqueness
2,2-Difluoro-3-hydroxy-3-(pyridin-2-YL)propanoic acid is unique due to the combination of fluorine atoms and a hydroxyl group on the propanoic acid moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H7F2NO3 |
|---|---|
Molecular Weight |
203.14 g/mol |
IUPAC Name |
2,2-difluoro-3-hydroxy-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-8(10,7(13)14)6(12)5-3-1-2-4-11-5/h1-4,6,12H,(H,13,14) |
InChI Key |
OMQXOGCGVRGZCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(C(C(=O)O)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


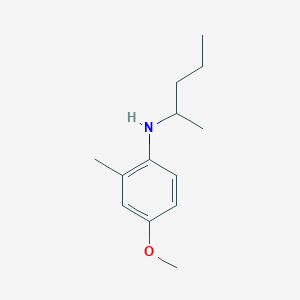
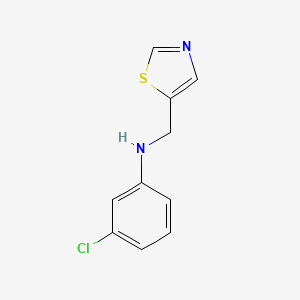
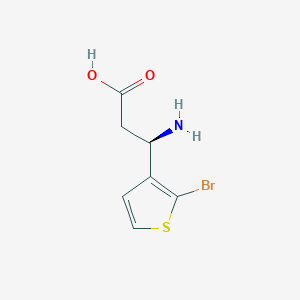

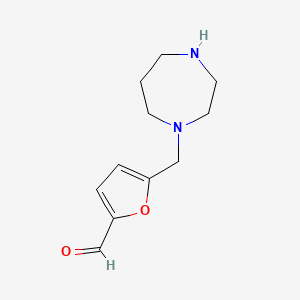
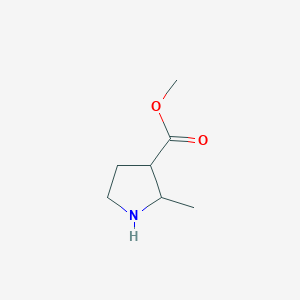
amine](/img/structure/B15272075.png)
![5-Methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carboxamide](/img/structure/B15272077.png)
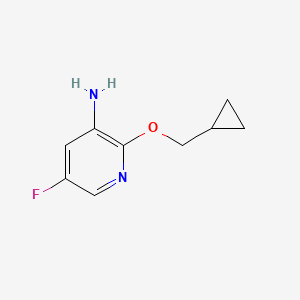
![2-[(Ethylamino)methyl]-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B15272089.png)
![4-[(Prop-2-yn-1-yloxy)amino]pyridine-3-carboxylic acid](/img/structure/B15272096.png)
